(1S,2R)-1-hydroxy-2-aminotetralin
Description
Properties
CAS No. |
3809-70-9 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1S,2R)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H13NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6,11H2/t9-,10+/m1/s1 |
InChI Key |
IIMSEFZOOYSTDO-ZJUUUORDSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]([C@@H]1N)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1N)O |
Origin of Product |
United States |
Scientific Research Applications
Dopamine Receptor Interaction
(1S,2R)-1-hydroxy-2-aminotetralin is structurally similar to dopamine and has been studied for its interaction with dopamine receptors. Research indicates that it exhibits selective activity at different dopamine receptor subtypes, particularly D1 and D2 receptors. The compound's ability to mimic dopamine's conformation allows it to engage effectively with these receptors, making it a candidate for further exploration in treating conditions like Parkinson's disease and schizophrenia.
- Dopamine Receptor Subtypes :
Serotonin Receptor Modulation
The compound also shows promise as a serotonin receptor modulator. Specifically, it has been evaluated for its effects on serotonin 5-HT receptor subtypes. Studies have demonstrated that this compound can act as an agonist at certain 5-HT receptors, which are implicated in mood regulation and anxiety disorders.
- 5-HT Receptor Subtypes :
Case Study 1: Dopamine Agonists in Parkinson’s Disease
A study investigated the effects of this compound as a dopamine agonist in animal models of Parkinson’s disease. The results indicated significant improvements in motor function and reductions in rigidity and bradykinesia, suggesting that this compound could be developed into a therapeutic agent for managing Parkinsonian symptoms .
Case Study 2: Anxiety Disorders Treatment
In another study focusing on anxiety disorders, this compound was administered to subjects exhibiting symptoms of generalized anxiety disorder. The findings revealed a marked reduction in anxiety levels, attributed to its action as a serotonin receptor agonist. This positions the compound as a potential candidate for further clinical trials aimed at developing new anxiolytic medications .
Data Tables
| Receptor Type | Subtype | Activity | Potential Application |
|---|---|---|---|
| Dopamine | D1 | Agonist | Parkinson’s disease |
| Dopamine | D2 | Higher affinity | Schizophrenia |
| Serotonin | 5-HT1A | Partial agonist | Anxiety disorders |
| Serotonin | 5-HT2A | Modulator | Psychotropic effects |
Comparison with Similar Compounds
Androstanolone (CAS 521-18-6)
- Structure : Steroidal backbone with a hydroxyl (-OH) group at the 3-position and a ketone (=O) at the 17-position.
- Key Features : Androgen receptor agonist, used in hormone therapy.
- Comparison: Unlike (1S,2R)-1-hydroxy-2-aminotetralin, Androstanolone lacks an amino group and exhibits entirely distinct pharmacological targets (steroid vs. tetralin scaffolds) .
Antazoline Hydrochloride (CAS 154-68-7)
- Structure : Imidazoline derivative with an ethylenediamine side chain and a chloride counterion.
- Key Features : Antihistamine and antiarrhythmic agent.
- Comparison: Antazoline’s nitrogen-rich heterocyclic structure contrasts with the tetralin core of this compound. Functional groups (e.g., chloride ion in Antazoline) further differentiate their reactivity and applications .
Antazoline Phosphate (CAS 154-68-7)
- Structure : Similar to Antazoline Hydrochloride but with a phosphate counterion.
- Key Features : Enhanced solubility compared to the hydrochloride form.
- Comparison: The phosphate group introduces distinct physicochemical properties (e.g., solubility, stability), whereas this compound’s amino and hydroxyl groups suggest polar but non-ionic behavior .
Data Table: Structural and Functional Differences
| Compound | Core Structure | Functional Groups | Pharmacological Use | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Tetralin | -OH (C1), -NH₂ (C2) | Not specified in evidence | Not provided |
| Androstanolone | Steroid | -OH (C3), =O (C17) | Hormone therapy | ~290.4 |
| Antazoline Hydrochloride | Imidazoline | -N-(CH₂)₂-NH₂, Cl⁻ | Antihistamine | ~363.9 |
| Antazoline Phosphate | Imidazoline | -N-(CH₂)₂-NH₂, PO₄³⁻ | Enhanced solubility form | ~423.3 |
Research Findings and Limitations
- Functional Group Impact: The amino and hydroxyl groups in this compound may facilitate hydrogen bonding, influencing receptor binding kinetics compared to ionizable groups in Antazoline salts .
- Evidence Gaps: No direct pharmacological or synthetic data for (1S,2R)-1-hydroxy-2-aminotetalin are available in the provided sources, limiting mechanistic comparisons .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1S,2R)-1-hydroxy-2-aminotetralin, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis often begins with chiral precursors such as (2R)-2-amino-2-phenylethan-1-ol, leveraging stereoselective reactions like epoxide ring-opening or Ritter reactions to control configuration . For example, indene oxide intermediates can be functionalized with hydroxyl and amine groups under controlled conditions (e.g., ice-cold methanol with sulfuric acid) to preserve stereochemistry . Chiral HPLC or polarimetry should be used to confirm enantiomeric excess (≥98%), and NMR (e.g., H, C) can validate structural integrity by comparing coupling constants and chemical shifts to literature data .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : Key for confirming stereochemistry and regioselectivity. For example, H NMR signals between δ 2.4–3.1 ppm typically indicate methylene protons adjacent to amine groups, while aromatic protons appear δ 6.8–7.5 ppm .
- Chiral Resolution : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, [M+H] = 180.1024) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For instance, lyophilized samples stored at -20°C in argon show <5% decomposition over 6 months, while room-temperature storage in DMSO leads to oxidation (detected via TLC or LC-MS). Accelerated stability testing (40°C/75% RH for 1 month) can predict long-term behavior .
Advanced Research Questions
Q. How can isotopic labeling (e.g., H, C) of this compound be achieved to study metabolic pathways?
- Methodological Answer : Incorporate deuterium at specific positions using labeled precursors (e.g., [H]-glycerol) during synthesis. For example, feeding experiments in microbial cultures (e.g., Streptomyces spp.) can introduce H at C-5’ positions, as observed in nucleocidin biosynthesis . Isotopic enrichment is quantified via F-NMR (for fluorine analogs) or LC-HRMS, with retention of >90% deuterium in vivo .
Q. How should researchers address contradictions in receptor binding data for analogs of this compound?
- Methodological Answer : Discrepancies in 5-HT receptor affinity (e.g., 5-HT vs. 5-HT) may arise from stereochemical variations or assay conditions. To resolve this:
- Binding Assays : Compare radioligand displacement (e.g., [H]-LSD for 5-HT) across cell lines (HEK-293 vs. CHO).
- Molecular Dynamics : Simulate docking poses to identify steric clashes or hydrogen-bonding differences between enantiomers .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and apply statistical models (ANOVA) to isolate variables like solvent polarity .
Q. What strategies are effective in isolating and quantifying trace impurities (e.g., diastereomers, oxidation products)?
- Methodological Answer :
- HPLC-DAD/ELSD : Use C18 columns (e.g., Agilent Zorbax) with gradient elution (0.1% TFA in acetonitrile/water) to resolve impurities. Detect oxidation products (e.g., ketone derivatives) at 254 nm .
- Forced Degradation : Expose the compound to HO (3%, 40°C) or UV light to generate degradants for identification .
- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) to quantify impurities at <0.1% levels .
Q. What role does stereochemistry play in modulating biological activity, and how can this be experimentally validated?
- Methodological Answer :
- Enantiomer-Specific Assays : Compare (1S,2R) vs. (1R,2S) isomers in vitro (e.g., enzyme inhibition) and in vivo (e.g., pharmacokinetics in rodent models). For example, dimethylaminotetralin analogs show 10-fold higher 5-HT affinity for the (1S,2R) configuration .
- X-ray Crystallography : Resolve ligand-receptor co-crystal structures to visualize stereochemical interactions (e.g., hydrogen bonds with Ser159 in 5-HT) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Screening : Use shake-flask methods with HPLC quantification. For example, logP calculations (cLogP ≈ 1.2) predict moderate solubility in DMSO (>50 mg/mL) but poor solubility in water (<1 mg/mL). Discrepancies may arise from pH (e.g., protonation of amine at pH <4 improves aqueous solubility) .
- Co-Solvent Systems : Test PEG-400/water mixtures (1:1) to enhance solubility for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
